1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Overview
Description
1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole is a chemical compound characterized by the presence of a difluoroethyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole typically involves the introduction of the difluoroethyl group to the imidazole ring. One common method includes the use of difluoromethylation reagents. For instance, the reaction of imidazole derivatives with difluoromethylating agents such as (2,2-difluoroethyl)(aryl)iodonium triflate can be employed . This reaction is often carried out under mild conditions, making it suitable for the synthesis of various difluoroethylated compounds.
Industrial production methods may involve the use of more scalable processes, such as the reaction of imidazole with 1-chloro-2,2-difluoroethane in the presence of a base . This method allows for the efficient production of the desired compound on a larger scale.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols, amines, and alcohols can replace the fluorine atoms.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include hypervalent iodine reagents, transition metal catalysts, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable candidate for drug design and development.
Materials Science: The difluoroethyl group imparts lipophilicity and stability, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its ability to form stable bioisosteres.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole involves its interaction with molecular targets through the difluoroethyl group. This group can form hydrogen bonds and interact with various biological targets, modulating their activity. The imidazole ring can also participate in coordination with metal ions, influencing enzymatic activities and other biochemical pathways .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole can be compared with other difluoroethylated compounds, such as:
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds also contain the difluoroethyl group and exhibit similar lipophilic and stable properties.
Difluoromethylated Imidazoles: These compounds have a similar structure but differ in the position and number of fluorine atoms, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-ethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c1-2-7-10-3-4-11(7)5-6(8)9/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZRBQJJRUJTDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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